2-Amino-5-(difluoromethoxy)pyrimidine
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Overview
Description
2-Amino-5-(difluoromethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are crucial components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-(difluoromethoxy)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Cyclization Reactions: Cyclization can be induced using strong acids or bases under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
2-Amino-5-(difluoromethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-5-ethylpyrimidine
- 2-Amino-5-methylpyrimidine
Comparison
Compared to similar compounds, 2-Amino-5-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its improved pharmacokinetic properties and biological activity .
Properties
Molecular Formula |
C5H5F2N3O |
---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C5H5F2N3O/c6-4(7)11-3-1-9-5(8)10-2-3/h1-2,4H,(H2,8,9,10) |
InChI Key |
QOUKCBCOTRVYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)OC(F)F |
Origin of Product |
United States |
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